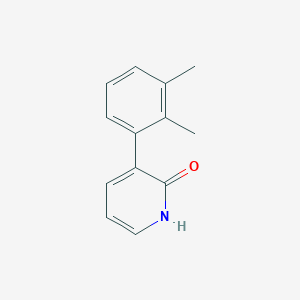
6-(2,4-Dimethylphenyl)-2-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,4-Dimethylphenyl)-2-hydroxypyridine (6-DMPH) is an organic compound with a molecular formula of C9H11NO. It is a white solid that is soluble in water and alcohols, and is used in a variety of scientific applications. 6-DMPH is a common intermediate in organic synthesis and is used in the manufacture of pharmaceuticals, plastics, dyes, and other products. It is also used as a research tool in biochemistry, pharmacology, and other fields.
作用機序
6-(2,4-Dimethylphenyl)-2-hydroxypyridine, 95% has been found to act as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is responsible for the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, 6-(2,4-Dimethylphenyl)-2-hydroxypyridine, 95% can increase levels of these neurotransmitters in the brain, which can have an antidepressant or anxiolytic effect.
Biochemical and Physiological Effects
In addition to its effects on neurotransmitter levels, 6-(2,4-Dimethylphenyl)-2-hydroxypyridine, 95% has been found to have a number of other biochemical and physiological effects. It has been found to inhibit the release of inflammatory cytokines, which can reduce inflammation and pain. It has also been found to increase levels of the antioxidant glutathione, which can protect cells from damage caused by free radicals. 6-(2,4-Dimethylphenyl)-2-hydroxypyridine, 95% has also been found to have anti-cancer effects, as it can reduce the growth of tumor cells.
実験室実験の利点と制限
6-(2,4-Dimethylphenyl)-2-hydroxypyridine, 95% is a useful research tool for a variety of scientific applications, but there are some advantages and limitations to using it in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. However, it can be difficult to purify and is not very stable, so it must be used quickly after synthesis. In addition, 6-(2,4-Dimethylphenyl)-2-hydroxypyridine, 95% can have toxic effects at high concentrations, so it must be used with caution.
将来の方向性
The potential applications of 6-(2,4-Dimethylphenyl)-2-hydroxypyridine, 95% are numerous, and there are many possible future directions for research. One area of research is the use of 6-(2,4-Dimethylphenyl)-2-hydroxypyridine, 95% for the treatment of depression and anxiety. Another area of research is the use of 6-(2,4-Dimethylphenyl)-2-hydroxypyridine, 95% in cancer therapy, as it has been found to have anti-cancer effects. Additionally, further research could be done to investigate the effects of 6-(2,4-Dimethylphenyl)-2-hydroxypyridine, 95% on other diseases and conditions, such as Alzheimer's disease and Parkinson's disease. Finally, research could be done to investigate the mechanisms of action of 6-(2,4-Dimethylphenyl)-2-hydroxypyridine, 95% and to develop more efficient methods of synthesis.
合成法
6-(2,4-Dimethylphenyl)-2-hydroxypyridine, 95% can be synthesized from the reaction of 2,4-dimethylphenol and formaldehyde in the presence of an acid catalyst. The reaction yields a mixture of 6-(2,4-Dimethylphenyl)-2-hydroxypyridine, 95% and other compounds, which can then be purified by column chromatography or recrystallization.
科学的研究の応用
6-(2,4-Dimethylphenyl)-2-hydroxypyridine, 95% is a useful research tool for studying the effects of various compounds on cells, tissues, and organisms. It has been used to study the effects of drugs on the brain, the mechanisms of action of antibiotics, and the biochemical and physiological effects of hormones. 6-(2,4-Dimethylphenyl)-2-hydroxypyridine, 95% has also been used to study the effects of environmental toxins on the body and to study the metabolism of drugs.
特性
IUPAC Name |
6-(2,4-dimethylphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-9-6-7-11(10(2)8-9)12-4-3-5-13(15)14-12/h3-8H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWPMZSBFQEEGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682588 |
Source


|
| Record name | 6-(2,4-Dimethylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-Dimethylphenyl)-2-hydroxypyridine | |
CAS RN |
180606-06-8 |
Source


|
| Record name | 6-(2,4-Dimethylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














